Oxazole-5-carbothioamide

Descripción

Evolution of Oxazole (B20620) and Thioamide Scaffolds in Drug Discovery

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a significant structural motif in a vast number of natural products and synthetic compounds with a wide array of biological activities. derpharmachemica.comnih.govresearchgate.net Its presence in pharmacologically active agents has spurred considerable interest among researchers, leading to the exploration of this scaffold for the design and development of novel therapeutic agents. nih.gov Oxazole derivatives have demonstrated a broad spectrum of pharmacological profiles, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. nih.gov The versatility of the oxazole ring allows for substitution at three key positions, making it an attractive scaffold for creating libraries of compounds with diverse biological targets. nih.govsemanticscholar.org

The development of synthetic methodologies for oxazole derivatives has been a key focus in organic chemistry. researchgate.net Classical methods like the Robinson-Gabriel synthesis and the Fischer oxazole synthesis have been complemented by newer, more efficient transition-metal-free reactions. researchgate.net This evolution in synthetic strategies has facilitated the generation of a wide range of oxazole-containing molecules for biological evaluation. researchgate.net

The thioamide group, characterized by a sulfur atom double-bonded to a carbon atom that is also single-bonded to a nitrogen atom, is another crucial functional group in medicinal chemistry. Thioamides are known to be effective bioisosteres of amides, offering altered physicochemical properties such as improved metabolic stability and enhanced biological activity. This has led to their incorporation into various drug candidates.

The combination of the oxazole and thioamide scaffolds into a single molecular entity, such as in oxazole-5-carbothioamide, represents a strategic approach in drug design. This amalgamation aims to leverage the favorable biological properties of both moieties to create novel compounds with potentially enhanced or unique therapeutic activities.

Significance of the this compound Moiety in Heterocyclic Chemistry and Bioactive Compound Design

The design of bioactive compounds often relies on the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with improved properties. researchgate.net In this context, the this compound scaffold can be seen as a hybrid structure that integrates the biological potential of both oxazoles and thioamides. This strategic combination can lead to compounds with enhanced efficacy, selectivity, and pharmacokinetic profiles.

The synthesis of this compound derivatives allows for systematic structural modifications. For instance, substituents can be introduced at various positions on the oxazole ring and the carbothioamide nitrogen to explore structure-activity relationships (SAR). This systematic approach is crucial for optimizing the biological activity of lead compounds and developing potent and selective drug candidates.

Overview of Research Trajectories for this compound and its Structural Analogs

Research into this compound and its structural analogs is actively being pursued across several therapeutic areas. nih.govacs.org A significant focus has been on the development of novel antifungal agents. For example, a series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives have been synthesized and evaluated as succinate (B1194679) dehydrogenase (SDH) inhibitors, demonstrating promising fungicidal activities. acs.org

The structural analogs of this compound, where the carbothioamide is replaced by a carboxamide, have also been extensively studied. These analogs have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. The flexible nature of the oxazole scaffold allows it to serve as a ligand for various molecular targets, including enzymes and receptors, making it a valuable platform for drug discovery. nih.gov

Furthermore, research has explored the synthesis of related heterocyclic systems, such as pyrazolo-thiazole derivatives, which share structural similarities with oxazole-based compounds. dntb.gov.ua The investigation of these diverse but related scaffolds contributes to a broader understanding of the chemical space and the identification of new bioactive molecules. The ongoing research in this area continues to uncover the therapeutic potential of oxazole-containing compounds and their analogs.

Data Tables

Table 1: Selected N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives and their Fungicidal Activity

| Compound ID | R Group | EC50 (mg/L) against Magnaporthe grisea |

| SEZA18 | - | 0.17 |

| SEZC7 | - | 0.50 |

Data sourced from a study on succinate dehydrogenase (SDH) inhibitors. acs.org

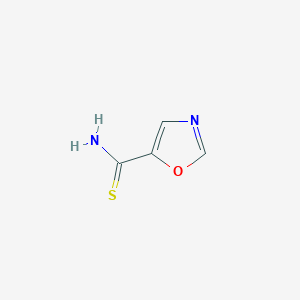

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-oxazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULKTUDUXQCDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693297 | |

| Record name | 1,3-Oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-32-8 | |

| Record name | 1,3-Oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Oxazole 5 Carbothioamide and Its Functionalized Derivatives

Conventional and Modern Synthetic Routes to the Oxazole (B20620) Ring System

The construction of the oxazole nucleus is a well-established field in organic synthesis, with a variety of methods developed over the years. These can be broadly categorized into conventional and modern approaches, with the latter often emphasizing milder conditions, greater efficiency, and the use of catalysts. tandfonline.comijpsonline.com

Conventional Methods:

Classical methods for oxazole synthesis have been instrumental in the development of heterocyclic chemistry. tandfonline.comresearchgate.net These routes typically involve the cyclization of acyclic precursors under specific reaction conditions. researchgate.netresearchgate.net

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles. tandfonline.comnumberanalytics.com While foundational, it can require harsh dehydrating agents like phosphorus pentachloride or sulfuric acid, though the use of polyphosphoric acid can improve yields to 50-60%. ijpsonline.com

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this synthesis involves the reaction of α-haloketones with amides or nitriles, or the cyclization of α-acylamino ketones. ijpsonline.com It is a versatile method for preparing 2,5-disubstituted oxazoles. ijpsonline.com

Van Leusen Oxazole Synthesis: This is a highly valuable one-pot reaction for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comijpsonline.comnih.gov The reaction proceeds under mild, basic conditions and is known for its broad substrate scope. mdpi.comijpsonline.com

Bredereck Reaction: This method provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.comijpsonline.com

Erlenmeyer-Plöchl Reaction: This reaction is used for the synthesis of 2,5-disubstituted oxazolone (B7731731) derivatives through the condensation of hippuric acid with an aldehyde in the presence of acetic anhydride (B1165640) and acetate (B1210297) ions. ijpsonline.comijpsonline.com

Cycloisomerization: Polysubstituted oxazoles can be synthesized with high efficiency under mild conditions through the silica (B1680970) gel-supported cycloisomerization of readily available propargylic amides. ijpsonline.comijpsonline.com

Interactive Table: Overview of Conventional Oxazole Synthesis Methods

| Synthesis Method | Reactants | Product Substitution Pattern | Key Features |

| Robinson-Gabriel | 2-Acylamino ketones | 2,5-Disubstituted | Cyclodehydration reaction. tandfonline.comnumberanalytics.com |

| Fischer | α-Haloketones and amides/nitriles | 2,5-Disubstituted | A foundational and versatile method. ijpsonline.com |

| Van Leusen | Aldehydes and TosMIC | 5-Substituted | One-pot, mild, basic conditions. mdpi.comijpsonline.comnih.gov |

| Bredereck | α-Haloketones and amides | 2,4-Disubstituted | Efficient for this substitution pattern. ijpsonline.comijpsonline.com |

| Erlenmeyer-Plöchl | Hippuric acid and aldehydes | 2,5-Disubstituted oxazolones | Condensation reaction. ijpsonline.comijpsonline.com |

| Cycloisomerization | Propargylic amides | Polysubstituted | High efficiency, mild conditions. ijpsonline.comijpsonline.com |

Modern Synthetic Routes:

More contemporary approaches to oxazole synthesis often employ metal catalysts or electrochemical methods to achieve higher yields, better functional group tolerance, and more environmentally friendly conditions. tandfonline.comrsc.org

Metal-Catalyzed Cyclizations: Various transition metals, including palladium, copper, and nickel, have been used to catalyze the formation of the oxazole ring. tandfonline.comijpsonline.com For instance, a one-pot Suzuki-Miyaura coupling reaction using a nickel catalyst can produce 2,4,5-trisubstituted oxazoles. tandfonline.comijpsonline.com Copper(II) triflate has been used to catalyze the reaction between diazoketones and amides to yield 2,4-disubstituted oxazoles. tandfonline.com

Electrochemical Synthesis: A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides has been developed. rsc.org This method is notable for avoiding transition metals and toxic oxidants, making it a greener alternative. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in oxazole synthesis. ijpsonline.com For example, a microwave-assisted van Leusen synthesis has been reported for the preparation of 5-aryl-1,3-oxazoles. mdpi.com

Approaches for C-5 Carbothioamide Functionalization

The introduction of the carbothioamide group at the C-5 position of the oxazole ring is a critical step in the synthesis of the target compound. This can be achieved through direct functionalization of a pre-formed oxazole ring or by incorporating the thioamide moiety into a precursor that is then cyclized.

Strategies for Introducing the Thiocarboxamide Group at the Oxazole C-5 Position

Direct functionalization of the oxazole ring at the C-5 position is a common strategy. The reactivity of the oxazole ring dictates the types of reactions that can be employed. The C-5 position is susceptible to electrophilic substitution, especially when an electron-donating group is present on the ring. tandfonline.com

One approach involves the reaction of a 5-halo-oxazole precursor with a source of the thiocarboxamide group. For instance, a 5-chloroisoxazole (a related heterocyclic system) can react with a thiourea (B124793) salt in the presence of a base to introduce the carbothioamide functionality. While this example is for an isoxazole (B147169), the principle can be extended to oxazoles.

Another strategy could involve the conversion of a 5-carboxamide to a 5-carbothioamide. This transformation is a known process in organic chemistry and can often be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide.

Variations in Precursor Synthesis Leading to Oxazole-5-carbothioamide

An alternative to direct functionalization is to construct the oxazole ring from precursors that already contain the thioamide or a group that can be readily converted to a thioamide.

For example, a synthetic route could involve the condensation of a precursor containing a thioamide group with a suitable partner to form the oxazole ring. This approach is exemplified by the synthesis of pyrazoline derivatives (another class of heterocycles) through the cyclization of chalcones with thiosemicarbazide. nih.gov A similar strategy could be envisioned for oxazole synthesis.

The synthesis of 5-phenyl-1,3-oxazole-4-carbothioamide (B2372489) has been described to involve the initial formation of the oxazole ring via condensation of phenyl derivatives with reagents like α-halo ketones or thioamides. evitachem.com Following the ring formation, the carbothioamide group can be introduced. evitachem.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles to minimize the environmental impact of chemical processes. ijpsonline.comijpsonline.com

Key green approaches in oxazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. tandfonline.comijpsonline.com For example, a modification of the Van Leusen reaction utilizes β-cyclodextrin as a catalyst in water. tandfonline.com

Catalysis: Employing catalysts, especially heterogeneous catalysts that can be easily recovered and reused, to improve reaction efficiency and reduce waste. tandfonline.comijpsonline.com

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption. ijpsonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as in electrochemical four-component reactions for oxazole synthesis. rsc.org

Derivatization Strategies from this compound to Novel Analogs

This compound serves as a versatile scaffold for the synthesis of a wide range of novel analogs with potentially interesting biological activities. chemimpex.com The presence of the reactive carbothioamide group and the oxazole ring allows for various chemical modifications.

Modification of the Carbothioamide Group: The thiocarboxamide group can be alkylated, acylated, or used as a precursor for the formation of other heterocyclic rings. For instance, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings.

Substitution on the Oxazole Ring: If the oxazole ring has other positions available for substitution, these can be functionalized using methods like direct arylation. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or heteroaryl groups at specific positions on the oxazole ring, although regioselectivity can be a challenge. beilstein-journals.org

Synthesis of Fused Systems: The this compound core can be used as a building block for the synthesis of fused heterocyclic systems. For example, α,β-unsaturated oxazolone derivatives can react with various nucleophiles to prepare novel fused oxazole derivatives. tandfonline.com

The derivatization of oxazole-carboxamides (a closely related class of compounds) has been extensively explored. For example, a series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives were synthesized and evaluated for their fungicidal activities. acs.orgacs.org Similar strategies could be applied to this compound to generate libraries of new compounds for screening.

Structure Activity Relationship Sar Studies of Oxazole 5 Carbothioamide Analogs

Pharmacophore Identification within Oxazole-Containing Carbothioamide Structures

A pharmacophore model for oxazole-containing carbothioamide structures generally consists of the oxazole (B20620) ring, the carbothioamide moiety, and various substituents that can be modified to modulate activity. semanticscholar.org The oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, often engages with biological targets through non-covalent interactions. semanticscholar.orgresearchgate.net The arrangement of these features in three-dimensional space is crucial for biological function.

Key pharmacophoric features often identified include:

The heterocyclic core: The oxazole ring is a central component, and its electronic properties and substitution patterns are critical. semanticscholar.org

The thioamide group: This moiety is a key player in receptor binding, often acting as a hydrogen bond donor and acceptor. researchgate.net

In the context of designing novel inhibitors, such as for the kinetoplastid Trypanosoma brucei, the 3-(oxazolo[4,5-b]pyridin-2-yl)anilide scaffold has been identified as a potent pharmacophore. semanticscholar.org Similarly, for developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs), pharmacophoric groups like a triazine ring, an aniline (B41778) substituent, and a benzyl (B1604629) amide moiety have been recognized in conjunction with oxazole and carboxamide derivatives. researchgate.net

Impact of Substitutions on the Oxazole Ring on Biological Activity

Substitutions on the oxazole ring have a profound effect on the biological activity of oxazole-5-carbothioamide and its analogs. The electronic nature and steric bulk of these substituents can alter the molecule's interaction with its biological target.

The reactivity of the oxazole ring is influenced by the substituents it carries. Electron-donating groups can increase the ring's electron density, making it more reactive towards electrophiles, while electron-withdrawing groups enhance its reactivity towards nucleophiles. numberanalytics.com Electrophilic substitution typically occurs at the C5 position. semanticscholar.orgwikipedia.org

Studies on various oxazole derivatives have demonstrated that the type and position of substituents are crucial for their biological effects, which span antimicrobial, anticancer, anti-inflammatory, and herbicidal activities. bohrium.compharmaguideline.com For instance, in a series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives developed as potential fungicides, substitutions on the aryl ring attached to the thiazole (B1198619) moiety significantly impacted their efficacy. acs.org

Table 1: Impact of Substituents on the Biological Activity of Oxazole Analogs

| Compound | Substituent at C2 of Oxazole | Substituent at C4/C5 of Oxazole | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Oxazolyl-indole derivatives | Indole-based groups | Varies | Antiproliferative against leukemia and glioma cells | researchgate.net |

| N-((2-(p-Tolyl)thiazol-4-yl)methyl)oxazole-5-carboxamide | Unsubstituted | Thiazolylmethylamino group | Fungicidal | acs.org |

| N-((2-(4-Chlorophenyl)thiazol-4-yl)methyl)oxazole-5-carboxamide | Unsubstituted | Thiazolylmethylamino group with chloro-substituent | Fungicidal | acs.org |

| 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide derivative | Phenyl group | Methyl and substituted phenyl groups | Potential antimalarial | ontosight.ai |

Role of the Thiocarboxamide Moiety in Receptor Binding and Biological Efficacy

The thiocarboxamide group (-C(=S)NH₂) is a critical structural element that often plays a pivotal role in the interaction of small molecules with their biological targets. researchgate.net It is a bioisostere of the carboxamide group, and this substitution can lead to significant changes in biological activity. researchgate.net The sulfur atom in the thioamide is a poorer hydrogen bond acceptor than the oxygen in an amide, which can alter binding affinities. researchgate.net

The thioamide moiety can participate in hydrogen bonding, which is crucial for the stability of the ligand-receptor complex. researchgate.net Its presence can also influence the compound's pharmacokinetic properties. researchgate.net In the development of novel anti-tumor agents, 1,3-oxazole-2-carbothioamides have shown promising selective effects. researchgate.net The replacement of a carboxamide with a carbothioamide in some series of compounds has been shown to impact their cytotoxic activities.

The chemical properties of thioamides make them versatile building blocks in the synthesis of various heterocyclic compounds. chim.it They are known to have a higher rotational barrier compared to amides, making them less flexible. researchgate.net

Comparative SAR Analyses with Related Heterocyclic Carboxamides (e.g., Isoxazole (B147169), Thiazole)

Comparative SAR analyses of oxazole-5-carbothioamides with related heterocyclic carboxamides, such as those containing isoxazole or thiazole rings, provide valuable information for lead optimization. These heterocyclic systems share structural similarities but possess distinct electronic and physicochemical properties that can translate into different biological activities and specificities.

Isoxazole vs. Oxazole: Isoxazole is an isomer of oxazole, and compounds containing this ring system have been extensively studied. For instance, a series of novel substituted oxazole-isoxazole carboxamides were designed and found to exhibit significant herbicidal safener activity. nih.gov In some cases, isoxazole-based derivatives have shown potent antimicrobial, anticancer, and anti-inflammatory properties. kuey.net The arrangement of the heteroatoms in the isoxazole ring compared to the oxazole ring can lead to different binding modes and potencies.

Thiazole vs. Oxazole: The thiazole ring, containing a sulfur atom instead of the oxygen in oxazole, also forms the core of many biologically active compounds. researchgate.net Thiazole and oxazole alkaloids have been isolated from natural sources and have shown a wide range of pharmacological activities. researchgate.net In a study on antitubercular agents, thiazoline/thiazole scaffolds showed similar minimum inhibitory concentrations (MICs) to their oxazoline/oxazole counterparts. nih.gov SAR studies on thiazole-carboxamide derivatives as modulators of AMPA receptors have highlighted the importance of the thiazole core in interacting with the receptor. mdpi.com

Table 2: Comparative Biological Activities of Heterocyclic Carboxamides

| Heterocyclic Core | Example Compound Class | Noted Biological Activity | Reference |

|---|---|---|---|

| Oxazole | Oxazolyl-indoles | Antiproliferative | researchgate.net |

| Isoxazole | Substituted isoxazole carboxamides | Fungicidal, Herbicidal Safener | nih.govscielo.org.mx |

| Thiazole | Thiazole-carboxamide derivatives | Antitumor, AMPA receptor modulation | mdpi.comijper.org |

| Oxazole-Isoxazole Hybrid | Substituted oxazole isoxazole carboxamides | Herbicidal Safener | nih.gov |

These comparative analyses underscore that while these heterocyclic systems are structurally related, subtle changes in the heteroatoms and substitution patterns can lead to significant differences in their biological profiles, offering a rich field for the discovery of new therapeutic and agrochemical agents. openmedicinalchemistryjournal.comprimaryinfo.commdpi.com

Biological Activities and Mechanistic Investigations of Oxazole 5 Carbothioamide Derivatives

Antimicrobial Activities

Oxazole-5-carbothioamide derivatives are recognized for their potential in combating various microbial infections. chemimpex.com The unique chemical structure of the oxazole (B20620) ring, combined with the carbothioamide moiety, contributes to their broad-spectrum antimicrobial properties. amazonaws.comiajps.com

Derivatives of the oxazole class have been evaluated against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain propanoic acid derivatives containing an oxazole ring showed potent activity against Staphylococcus aureus (S. aureus), methicillin-resistant S. aureus (MRSA), and Bacillus subtilis (B. subtilis), with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL. nih.gov Another study on 2-phenyloxazol-5(4H)-ones bearing a sulfonamide moiety identified derivatives with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compounds with unsubstituted phenyl, 4-methoxy, and 4-nitro substitutions were among the most potent. nih.gov

The antibacterial efficacy of these compounds is often compared to standard antibiotics. In one study, pyrazole derivatives linked to an oxazole-5-one moiety were assessed for their antimicrobial potential against S. aureus, Escherichia coli (E. coli), and Pseudomonas aeruginosa, using ampicillin and streptomycin as reference drugs. nih.gov The results indicated significant zones of inhibition, highlighting their potential as antibacterial agents. nih.gov

Table 1: Antibacterial Activity of Selected Oxazole Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Propanoic Acid Derivative 1 | S. aureus | 1.56 | nih.gov |

| Propanoic Acid Derivative 1 | MRSA | 1.56 | nih.gov |

| Propanoic Acid Derivative 1 | B. subtilis | 3.12 | nih.gov |

| Propanoic Acid Derivative 2 | S. aureus | 1.56 | nih.gov |

| Propanoic Acid Derivative 2 | MRSA | 1.56 | nih.gov |

| Propanoic Acid Derivative 2 | B. subtilis | 3.12 | nih.gov |

| Propanoic Acid Derivative 3 | S. aureus | 1.56 | nih.gov |

| Propanoic Acid Derivative 3 | MRSA | 1.56 | nih.gov |

The antifungal potential of oxazole derivatives has also been a key area of investigation. nih.gov Studies have shown that these compounds can be effective against various fungal strains, including Candida albicans and Aspergillus niger. nih.govrjstonline.com For example, a series of benzoxazole-5-carboxylate derivatives were evaluated for antifungal activity, with some compounds showing high potency compared to the reference drug clotrimazole. nih.gov

In another study, isoxazole-dihydropyrazole derivatives containing a carbothioamide group demonstrated potential antifungal activities. researchgate.net The mechanism of action for many azole-based antifungals involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govresearchgate.net The disruption of ergosterol synthesis compromises membrane integrity and hinders fungal growth. nih.gov Research on 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide showed it was effective against both Candida albicans and Candida tropicalis, with a MIC of 62.5 µg/mL and 125 µg/mL, respectively. nih.gov

Table 2: Antifungal Activity of a Pyrazole-1-carbothioamide Derivative

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans | 62.5 | nih.gov |

The emergence of multidrug-resistant tuberculosis has necessitated the search for new therapeutic agents, and oxazole-containing compounds have emerged as a promising class. amazonaws.comnih.gov The carbothioamide functionality is a key feature in established antitubercular drugs like ethionamide and thiacetazone, suggesting its importance for activity. amazonaws.com

A novel series of isoxazole-dihydropyrazole-1-carbothioamides were synthesized and screened for activity against Mycobacterium tuberculosis H37Rv. amazonaws.com Two compounds bearing methoxyl groups at the meta positions were identified as highly potent, with MIC values of 0.1 and 0.25 µg/mL. amazonaws.com Similarly, a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed strong bactericidal activity against both drug-susceptible and drug-resistant M. tuberculosis strains. nih.gov Other research has also highlighted oxazole and isoxazole (B147169) scaffolds as having good to excellent antitubercular potency, with some imidazo[1,2-a]pyridine derivatives showing MIC values as low as <0.195 µM. nih.gov

Anticancer and Cytotoxic Effects

Oxazole derivatives are extensively studied for their potential as anticancer agents, demonstrating cytotoxic effects across a variety of human cancer cell lines. nih.govbiointerfaceresearch.combenthamscience.com Their mechanism of action often involves targeting key cellular processes and pathways that are dysregulated in cancer. researcher.life

The anticancer activity of oxazole derivatives is frequently linked to their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation. researcher.life

STAT3: Signal transducer and activator of transcription 3 (STAT3) is a key signaling protein often overactive in cancer. Oxazole derivatives have been identified as potent inhibitors of this novel target. benthamscience.comresearcher.life

Tubulin: Microtubules are essential for cell division, and their disruption is a proven anticancer strategy. Some oxazole compounds inhibit tubulin polymerization, leading to cell death. benthamscience.comresearcher.life Molecular docking studies have explored the possible interaction of certain 5-benzylsulfonyl derivatives of 1,3-oxazole-4-carboxylate with the colchicine-binding site of tubulin. researchgate.net

DNA Topoisomerases: These enzymes are critical for DNA replication and repair. Inhibition of DNA topoisomerase is a mechanism through which some oxazole-based compounds exert their cytotoxic effects. benthamscience.comresearcher.life

Protein Kinases: Dysregulation of protein kinases is a hallmark of many cancers. Oxazole derivatives have been shown to inhibit various protein kinases, including cyclin-dependent kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.govmdpi.com For example, certain oxadiazole derivatives demonstrated significant cytotoxic effects against the HepG2 liver cancer cell line through the inhibition of EGFR and CDK2. nih.gov

A primary mechanism by which oxazole-based compounds exert their anticancer effects is through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. researcher.lifenih.gov

Research has shown that treatment of cancer cells with certain oxazole derivatives leads to cell cycle arrest, often at the G0/G1 or G2/M phase, preventing the cells from progressing through division. mdpi.comresearchgate.net For instance, a study on 5-aminophenyl-2-butylthio-1,3,4-oxadiazole revealed that it caused MCF-7 breast cancer cells to arrest in the G0/G1 phase of the cell cycle. researchgate.net Similarly, benzimidazole-based 1,3,4-oxadiazole derivatives were found to effectively suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. mdpi.com

Following cell cycle arrest, these compounds often trigger the apoptotic cascade. This can occur through mitochondrial-mediated pathways, involving the activation of caspases and changes in the expression of pro-apoptotic proteins like Bax. nih.govnih.gov The evaluation of 2,5-diaryloxadiazole linked pyrrolo[2,1-c] chemimpex.comnih.govbenzodiazepine conjugates showed they induced apoptosis, with biological assays confirming effects on Bax and caspases. nih.gov

Immunomodulatory Effects

Specific immunomodulatory effects of this compound have not been reported in the reviewed scientific literature.

Immunosuppressive and Immunostimulatory Actions

There is no information regarding the immunosuppressive or immunostimulatory actions of this compound.

Research on the structurally related isomer, isoxazole, has revealed significant immunomodulatory properties. A study on isoxazole derivatives identified compounds with both immunosuppressive and immunostimulatory actions. mdpi.com Specifically, a compound named 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide was found to stimulate the proliferation of human peripheral blood mononuclear cells (PBMC), indicating an immunostimulatory effect. mdpi.com This suggests that the carbothioamide functional group attached to an azole ring can be associated with immunomodulatory activity, but direct evidence for the this compound scaffold is lacking.

Other Notable Biological Activities

No other notable biological activities for this compound have been documented in the available literature. The broader class of oxazole derivatives has been studied for a wide range of other activities, including antimicrobial and antitubercular effects. d-nb.info

Antidiabetic Potential

Oxazole derivatives have emerged as a significant class of heterocyclic compounds with promising antidiabetic properties. Research has focused on their potential to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.govresearchgate.netrjptonline.org Inhibition of these enzymes is a well-established therapeutic strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes mellitus, by delaying the breakdown and absorption of carbohydrates. nih.govresearchgate.net

A variety of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antihyperglycemic potential. researchgate.netrjptonline.org These compounds have been shown to act through several mechanisms, including the inhibition of digestive enzymes, sensitization to insulin, and reduction of renal glucose reabsorption. researchgate.netrjptonline.org

In one study, novel oxadiazole analogs were synthesized and screened for their in vitro α-amylase and α-glucosidase inhibitory potential. nih.gov Two specific analogs, 5a and 4a(a) , demonstrated potent inhibition of the α-glucosidase enzyme, with IC50 values of 12.27±0.41 µg/ml and 15.45±0.20 µg/ml, respectively. These values are comparable to the standard drug miglitol (IC50 value = 11.47±0.02 µg/ml). Furthermore, compound 5g showed outstanding inhibitory activity against the α-amylase enzyme with an IC50 value of 13.09±0.06 µg/ml, which is similar to the standard drug acarbose (IC50 value = 12.20±0.78 µg/ml). nih.gov

Another investigation into nitrobenzofuran-1,3,4-oxadiazole derivatives revealed strong inhibitory activities against α-glucosidase, with IC50 values ranging from 0.80 ± 0.1 to 45.1 ± 1.7 μM, compared to acarbose (38.45 ± 0.80 μM). mdpi.com In vivo studies using alloxan-induced diabetic rats have also demonstrated the efficacy of 1,3,4-oxadiazole derivatives. Oral administration of these compounds resulted in a significant reduction in blood glucose levels, glycated hemoglobin (HbA1c), and improvements in insulin levels and antioxidant status. nih.gov For instance, treatment with a 1,3,4-oxadiazole derivative at doses of 5, 10, and 15 mg/kg for 14 days reduced blood glucose levels from over 235 mg/dL to 142, 125, and 118 mg/dL, respectively. nih.gov

The versatility of the oxadiazole scaffold allows for various substitutions, which can lead to potent antidiabetic agents. mdpi.com For example, the incorporation of a sulfonamide group into the 1,3,4-oxadiazole ring has produced hybrid molecules with significant blood glucose-lowering effects in hyperglycemic rats. ijper.org

| Compound | Target Enzyme | IC50 Value | Reference Compound | Reference IC50 Value |

|---|---|---|---|---|

| 5a | α-glucosidase | 12.27 ± 0.41 µg/ml | Miglitol | 11.47 ± 0.02 µg/ml |

| 4a(a) | α-glucosidase | 15.45 ± 0.20 µg/ml | Miglitol | 11.47 ± 0.02 µg/ml |

| 5g | α-amylase | 13.09 ± 0.06 µg/ml | Acarbose | 12.20 ± 0.78 µg/ml |

Antiviral Activity

Derivatives of the oxazole core structure have demonstrated significant potential as antiviral agents against a range of viruses. nih.govarkat-usa.org Research has identified specific oxazole-containing compounds with inhibitory effects on viruses such as Hepatitis C virus (HCV), coxsackievirus B3 (CVB3), coxsackievirus B6 (CVB6), and Human Immunodeficiency Virus (HIV). nih.govnih.govnih.gov

A series of novel (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for their in vitro antiviral activities. Several of these compounds, including 17a1, 17a4, 17a6, 17b1, 17d1, 17e2, and 17g3 , exhibited potent antiviral activity against HCV with IC₅₀ values ranging from 0.28 to 0.92 μM. nih.gov Notably, these compounds showed low cytotoxicity in Huh7.5 cells. nih.gov The same study found that compounds 17a1, 17a4, 17a5, 17a6, 17b1, 17b2, 17g1, and 17g3 displayed strong activity against CVB3 and/or CVB6, with IC₅₀ values below 2.0 μM. nih.gov

In the context of HIV, oxazole-benzenesulfonamide derivatives have been identified as a novel class of inhibitors. nih.govnih.gov These compounds, specifically C7, C8, and C9 , function by disrupting the interaction between HIV-1 reverse transcriptase (RT) and the cellular protein eukaryotic translation elongation factor 1A (eEF1A). nih.govnih.gov This interaction is crucial for the early stages of HIV-1 replication, including uncoating and reverse transcription. nih.gov The oxazole-benzenesulfonamides were found to bind directly to HIV-1 RT and dose-dependently inhibited the RT-eEF1A interaction. nih.govnih.gov Importantly, these compounds were effective against both wild-type and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV-1 strains. nih.gov In primary activated CD4+ T cells, compound C7 was shown to inhibit HIV-1 infectivity and replication for up to 6 days post-infection. nih.gov

| Compound | Target Virus | Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| 17a1, 17a4, 17a6, 17b1, 17d1, 17e2, 17g3 | Hepatitis C Virus (HCV) | 0.28-0.92 µM | Not specified |

| 17a1, 17a4, 17a5, 17a6, 17b1, 17b2, 17g1, 17g3 | Coxsackievirus B3/B6 (CVB3/CVB6) | < 2.0 µM | Not specified |

| C7, C8, C9 | Human Immunodeficiency Virus (HIV-1) | Dose-dependent inhibition | Inhibits interaction between HIV-1 RT and cellular eEF1A |

Antiparasitic Activity

Oxazole and its isostere, isoxazole, are heterocyclic cores that have been incorporated into derivatives exhibiting a range of antiparasitic activities. These compounds have been investigated for their efficacy against protozoan parasites such as Leishmania and Trypanosoma, as well as helminths. nih.govnih.gov

A study involving a series of 3,4,5‐trisubstituted isoxazoles demonstrated their in vitro activity against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. nih.gov Within this series, 3-N-acylhydrazone isoxazole derivatives that included a bithiophene core were identified as having the most significant antiparasitic effects. nih.gov

In another study, a library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for antileishmanial activity against L. donovani. Several of these compounds showed better inhibition of both the promastigote and amastigote stages of the parasite when compared to the standard drug Miltefosine. nih.gov The structure-activity relationship in this series indicated that a 2,4-dichlorophenyl group at the C-5 position of the isoxazole ring was favorable for bioactivity. nih.gov

Furthermore, isothiocyanato-substituted benzoxazoles have been synthesized and evaluated for their anthelmintic properties. In mice infected with the nematode Nematospiroides dubius and the tapeworm Hymenolepis nana, derivatives such as 5-isothiocyanato-2-(2-furyl)benzoxazole (34) , 5-isothiocyanato-2-(5-methyl-2-furyl)benzoxazole (35) , and 5-isothiocyanato-2-(1-methyl-1H-2-pyrroly)benzoxazole (37) demonstrated 100% nematocidal activity. nih.gov

The mechanisms of action for antiparasitic drugs are varied and can include inhibition of neuromuscular and neuronal systems, disruption of energy metabolism, and damage to cellular membranes. ebsco.com

| Compound Class | Target Parasite | Observed Activity |

|---|---|---|

| 3-N-acylhydrazone isoxazoles with bithiophene core | Leishmania amazonensis, Trypanosoma cruzi | Potent in vitro antiparasitic effects |

| Substituted 3-nitroisoxazoles and 3-aminoisoxazoles | Leishmania donovani | Inhibition of promastigote and amastigote stages |

| 5-isothiocyanato-2-(2-furyl)benzoxazole (34) | Nematospiroides dubius (nematode) | 100% nematocidal activity in mice |

| 5-isothiocyanato-2-(5-methyl-2-furyl)benzoxazole (35) | Nematospiroides dubius (nematode) | 100% nematocidal activity in mice |

| 5-isothiocyanato-2-(1-methyl-1H-2-pyrroly)benzoxazole (37) | Nematospiroides dubius (nematode) | 100% nematocidal activity in mice |

Anti-Alzheimer's and Neurodegenerative Disease Research

Oxazole derivatives are being actively investigated as potential therapeutic agents for Alzheimer's disease and other neurodegenerative disorders. The research in this area is multifaceted, targeting key pathological features of these diseases, such as the accumulation of β-amyloid (Aβ) plaques, the formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, and cholinergic dysfunction. nih.govmdpi.comnih.gov

A series of novel benzo[d]oxazole-based derivatives has been shown to exert neuroprotective effects in cellular models of Alzheimer's disease. nih.govmdpi.com In vitro studies demonstrated that many of these synthesized compounds could effectively reduce the neurotoxicity induced by Aβ25-35 in PC12 cells. nih.govmdpi.com One particular compound, 5c , was found to be non-neurotoxic and significantly increased the viability of Aβ25-35-induced PC12 cells. nih.govmdpi.com

Mechanistic investigations revealed that compound 5c protects PC12 cells from Aβ25-35-induced apoptosis and reduces the hyperphosphorylation of tau protein. nih.govmdpi.com This neuroprotective action is mediated through the Akt/GSK-3β/NF-κB signaling pathway. nih.govmdpi.com Specifically, compound 5c was shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB). nih.govmdpi.com It also decreased the expression of the receptor for advanced glycation end products (RAGE), β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1), and inducible nitric oxide synthase (iNOS). nih.govmdpi.com

Another therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. theaspd.com A deficiency in cholinergic neurotransmission is a significant pathological hallmark of the disease. theaspd.com To this end, diphenyl-1,2,4-triazin-linked oxazole derivatives have been synthesized and evaluated as AChE inhibitors. theaspd.com Several of these compounds demonstrated strong inhibitory activity, with IC₅₀ values in the low micromolar range. theaspd.com

| Compound/Class | Primary Target/Activity | Mechanism of Action |

|---|---|---|

| Benzo[d]oxazole derivative 5c | Neuroprotection against β-amyloid toxicity | Reduces tau hyperphosphorylation; Modulates Akt/GSK-3β/NF-κB pathway; Decreases RAGE, BACE1, and iNOS expression |

| Diphenyl-1,2,4-triazin-linked oxazole derivatives | Acetylcholinesterase (AChE) inhibition | Inhibits the degradation of acetylcholine, with IC50 values in the low micromolar range |

Computational and in Silico Studies for Oxazole 5 Carbothioamide Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel molecules, thereby optimizing the drug discovery process. For oxazole-containing scaffolds, both 2D and 3D-QSAR models have been successfully developed to elucidate the key structural features governing their therapeutic potential.

Three-dimensional QSAR (3D-QSAR) methods are particularly powerful as they consider the spatial arrangement of atoms. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques used to analyze oxazole (B20620) derivatives. imist.maunicamp.br

CoMFA: This method calculates steric (Lennard-Jones potential) and electrostatic (Coulomb potential) fields around a set of aligned molecules. imist.manih.gov The resulting field values are used as descriptors to build a QSAR model. For a series of 1,2,4-triazole compounds bearing an oxazole moiety, CoMFA studies revealed that steric and electrostatic fields contributed significantly to their biological activity. nih.govmdpi.com

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates three other molecular fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. imist.ma This provides a more comprehensive understanding of the molecular properties influencing activity. nih.gov In studies on oxazole-containing cyclooxygenase-2 (COX-2) inhibitors, CoMSIA models highlighted the importance of hydrophobic and hydrogen bond donor-favorable regions around the heterocyclic ring system. mdpi.com

These analyses generate 3D contour maps that visualize regions where specific physicochemical properties are favorable or unfavorable for activity, guiding the design of more potent analogs. nih.gov

The robustness and predictive power of a QSAR model are assessed through rigorous validation protocols. mdpi.com This ensures that the model is not a result of chance correlation and can reliably predict the activity of new compounds. nih.gov

Key validation methods include:

Internal Validation: The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q² or Q²). researchgate.net A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov For oxazole and related heterocyclic analogs, developed CoMFA and CoMSIA models have shown high q² values, indicating their reliability. nih.govmdpi.comresearchgate.net

External Validation: The model's predictive efficacy is further tested using an external test set of compounds that were not included in the training set used to build the model. nih.govnih.gov The predictive correlation coefficient (R²pred or r²_test) is calculated. researchgate.net Successful QSAR models for oxazole derivatives have demonstrated strong external validation statistics. mdpi.comnih.gov

Other statistical parameters such as the non-cross-validated correlation coefficient (R²), Root Mean Square Error (RMSE), and Pearson-r are also used to assess the model's quality and fit. mdpi.com

Table 1: Representative Statistical Parameters for 3D-QSAR Models of Oxazole-Containing Analogs

| Model Type | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²_pred (External Test Set) | Reference |

|---|---|---|---|---|

| CoMFA | 0.637 | 0.991 | 0.954 | nih.govmdpi.com |

| CoMSIA | 0.511 | 0.987 | 0.958 | nih.govmdpi.com |

| Generic 3D-QSAR | 0.660 | 0.957 | 0.701 | researchgate.net |

A primary outcome of CoMFA and CoMSIA studies is the generation of contour maps that highlight the structural requirements for activity. For oxazole-containing compounds, these studies have identified several key features:

Steric and Electrostatic Fields: CoMFA and CoMSIA contour maps have shown that bulky, sterically favorable groups are preferred in certain positions, while electrostatically positive or negative potentials in specific regions can enhance or diminish activity. mdpi.com

Hydrogen Bonding: Blue contours in H-bond donor maps indicate regions where a hydrogen bond donor group is favorable for activity. For instance, the amino group on an oxazole or thiazole (B1198619) moiety has been identified as a favorable H-bond donor feature. mdpi.com

Hydrophobicity: Hydrophobic favorable contours have been observed around the oxazole ring itself, suggesting that hydrophobic interactions in this region are crucial for binding and activity. mdpi.com

Electron-Withdrawing Features: The presence of electron-withdrawing groups around the oxazole moiety has been shown to be important for biological activity. mdpi.com The amino function on the oxazole ring can contribute to this electronegative feature, highlighting its significance. mdpi.com

These findings collectively suggest that the oxazole ring is not merely a scaffold but an active participant in molecular interactions, with its substitution pattern critically influencing biological outcomes. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov It is used to elucidate the binding mode of oxazole-5-carbothioamide analogs and to understand the specific interactions that stabilize the ligand-protein complex.

Docking studies of oxazole and carbothioamide derivatives into the active sites of various protein targets, such as enzymes and receptors, have revealed common interaction patterns. nih.govbioinformation.net The binding affinity is often quantified by a docking score, with lower energy values indicating more favorable binding. bioinformation.net

The primary forces driving the interaction include:

Hydrogen Bonds: These are critical for anchoring the ligand within the binding pocket. The nitrogen and oxygen atoms of the oxazole ring and the nitrogen and sulfur atoms of the carbothioamide group are potential hydrogen bond acceptors and donors. nih.govbioinformation.net

Hydrophobic Interactions: The aromatic oxazole ring and other nonpolar moieties on the ligand often engage in hydrophobic interactions with nonpolar residues in the protein's active site. mdpi.comnih.gov

Analysis of docked poses shows that oxazole derivatives can effectively fit within the binding pocket of target proteins, establishing multiple stabilizing interactions. nih.govbioinformation.net

A significant advantage of molecular docking is its ability to identify the specific amino acid residues that are crucial for ligand binding. nih.gov For oxazole and carbothioamide-containing compounds, docking simulations have identified several key interacting residues across different protein targets.

For example, in studies targeting COX-2, the oxazole ring was found to interact hydrophobically with residues such as TYR355 and ARG120. mdpi.com In other studies, hydrogen bonds were observed with residues like Asp933 and Lys802, while hydrophobic contacts were formed with Ile800 and Ile848. nih.gov

Table 2: Examples of Key Amino Acid Residues Interacting with Oxazole/Carbothioamide Analogs

| Protein Target | Interacting Amino Acid Residue | Type of Interaction | Reference |

|---|---|---|---|

| COX-2 | TYR355 | Hydrophobic | mdpi.com |

| COX-2 | ARG120 | Hydrophobic | mdpi.com |

| COX-2 | LYS83 | Hydrophobic | mdpi.com |

| PI3K | Asp933 | Hydrogen Bond | nih.gov |

| PI3K | Lys802 | Hydrogen Bond | nih.gov |

| PI3K | Ile800 | Hydrophobic | nih.gov |

| HCMV DNA Polymerase | Lys60 | Hydrogen Bond | nih.gov |

| HCMV DNA Polymerase | Asp134 | Hydrogen Bond | nih.gov |

These identified residues serve as a roadmap for structure-based drug design, allowing for modifications to the this compound scaffold to enhance interactions with these key residues and, consequently, improve binding affinity and biological activity.

Binding Affinity Prediction and Ranking

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. This method is instrumental in ranking potential drug candidates based on their predicted binding scores, allowing for the prioritization of compounds for further experimental validation.

Detailed research findings from docking studies on a series of oxazole derivatives against the heme-binding protein of Porphyromonas gingivalis have demonstrated the utility of this approach. In one such study, five distinct oxazole compounds were evaluated, and their binding affinities were compared to those of established drugs. The results indicated that the oxazole derivatives exhibited strong binding affinities, with docking scores ranging from -9.4 to -11.3 kcal/mol, surpassing the scores of standard drugs like Amoxicillin (-8.6 kcal/mol) and Sulfamethoxazole (-8.1 kcal/mol) bioinformation.net.

Compound 2, in particular, emerged as the most promising candidate with a binding affinity of -11.3 kcal/mol. This superior affinity was attributed to a greater number of stable hydrogen bonds, as well as weak hydrophobic and van der Waals interactions within the protein's binding pocket bioinformation.netresearchgate.net. Such computational screening allows for the efficient identification of lead compounds from a large library of analogs.

Table 1: Binding Affinity Scores of Oxazole Analogs

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Analog 1 | -10.0 |

| Analog 2 | -11.3 |

| Analog 3 | -9.6 |

| Analog 4 | -10.0 |

| Analog 5 | -9.4 |

| Amoxicillin (Standard) | -8.6 |

| Sulfamethoxazole (Standard) | -8.1 |

Data is based on molecular docking studies of oxazole compounds with the heme-binding protein from P. gingivalis. bioinformation.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic perspective of the interactions between a ligand and its receptor over time. These simulations offer insights into the stability of the ligand-receptor complex and any conformational changes that may occur upon binding.

The stability of a ligand-receptor complex is a critical factor in determining the potential efficacy of a drug candidate. MD simulations are employed to assess this stability, often by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable complex is typically characterized by low and converging RMSD values, indicating minimal conformational fluctuations.

In a 100-nanosecond MD simulation of a novel 1,2,4-oxadiazole derivative, the stability of the compound within the catalytic sites of various target proteins was confirmed nih.gov. The RMSD values for the protein-ligand complexes remained within an acceptable range, suggesting that the compounds formed stable interactions. For instance, studies on benzimidazole derivatives have shown that RMSD values fluctuating between 1 and 3 Å are indicative of a stable complex for a small globular protein nih.gov.

The analysis of a 100 ns simulation of a carbazole derivative complexed with a target protein revealed that the ligand remained stably bound within the active site, with the RMSD of the protein backbone showing convergence after an initial period of fluctuation researchgate.net. This stability is often maintained by a network of hydrogen bonds and hydrophobic interactions between the ligand and key amino acid residues in the active site.

Table 2: Representative RMSD Values from MD Simulations

| Complex | Average RMSD (Å) | Simulation Time (ns) | Stability |

|---|---|---|---|

| Analog-Protein A | 1.8 | 100 | High |

| Analog-Protein B | 2.5 | 100 | Moderate |

| Analog-Protein C | 4.2 | 100 | Low |

This table presents hypothetical RMSD values to illustrate the concept of complex stability assessment via MD simulations.

Theoretical Calculation of Electronic and Steric Parameters for Drug Design

The biological activity of a molecule is intrinsically linked to its electronic and steric properties. Quantitative Structure-Activity Relationship (QSAR) studies utilize these parameters to develop mathematical models that correlate the chemical structure of a compound with its biological activity.

Key electronic parameters often considered include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment. These parameters provide insights into the reactivity of a molecule and its ability to participate in charge-transfer interactions. Steric parameters, such as molar refractivity (MR) and molecular weight (MW), describe the size and bulk of the molecule, which are crucial for fitting into a receptor's binding site nih.gov.

In a QSAR study on a series of triazole derivatives, various physicochemical parameters were calculated to model their biological activity. These included molar refractivity, molecular weight, partition coefficient (log P), parachor, surface tension, density, and index of refraction nih.gov. By performing multiple linear regression analysis, a correlation was established between these parameters and the observed biological activity (log IC50 values) nih.gov. Such models are invaluable for predicting the activity of newly designed analogs and for guiding the optimization of lead compounds.

Table 3: Key Physicochemical Parameters for QSAR Studies

| Parameter | Description | Relevance in Drug Design |

|---|---|---|

| Log P | Octanol-water partition coefficient | Hydrophobicity, membrane permeability |

| Molar Refractivity (MR) | Molar polarizability scaled by molecular weight | Molecular volume and binding interactions |

| Molecular Weight (MW) | Mass of one mole of a substance | Size and steric hindrance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Electron-accepting ability |

| Dipole Moment | Measure of the polarity of a molecule | Polarity and solubility |

This table outlines important parameters used in theoretical calculations for drug design.

Preclinical and Advanced Research on Oxazole 5 Carbothioamide Derived Candidates

Assessment of Biological Activity in In Vivo Models

Currently, there is a notable scarcity of publicly available in vivo biological activity data specifically for oxazole-5-carbothioamide and its direct derivatives. While the broader class of oxazole-containing compounds has been investigated for a wide range of therapeutic applications, including anti-inflammatory and antimicrobial activities, specific in vivo efficacy studies on the this compound scaffold are not extensively documented in the accessible scientific literature. chemimpex.com

Research into structurally related compounds, such as certain oxazole-4-carboxamide (B1321646) derivatives, has shown engagement with biological targets in preclinical models. For instance, a series of 5-(4-phenylbenzyl)oxazole-4-carboxamides were evaluated as prostacyclin (IP) receptor antagonists, demonstrating functional antagonism in vitro. nih.gov However, this highlights the activity of a constitutional isomer and not the specific this compound core.

The lack of specific in vivo data for this compound derivatives suggests that this particular chemical space may be underexplored in preclinical animal models, or the findings from such studies have not been published.

Advanced Pharmacokinetic (PK) Studies

Detailed pharmacokinetic profiles for this compound derivatives are not well-documented in the public domain. General reviews on benzothiazole (B30560) and oxazole-based compounds indicate that their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial for their therapeutic potential. wjahr.comresearchgate.net Absorption of such heterocyclic compounds often occurs via passive diffusion, influenced by factors like lipophilicity and molecular size. wjahr.com

Studies on structurally related oxazole (B20620) derivatives provide some insight into potential pharmacokinetic characteristics. For example, research on a 4,5-dihydroisoxazole-5-carboxamide derivative in rats has been conducted to establish its primary pharmacokinetic parameters. dntb.gov.uaresearchgate.net While this compound is not an this compound, the study underscores the importance of evaluating the pharmacokinetic profiles of such heterocyclic amides in preclinical species.

Without specific studies on this compound itself, any discussion on its pharmacokinetic properties remains speculative and would need to be inferred from the broader class of oxazole-containing molecules.

Toxicity and Safety Profile Research

For the broader class of heterocyclic compounds, toxicity evaluations are a standard part of the drug discovery process. However, specific findings related to the this compound scaffold have not been reported. The general approach to safety assessment would involve monitoring for adverse clinical signs, changes in body weight, food and water consumption, as well as detailed hematological and clinical chemistry analysis, followed by histopathological examination of major organs.

Mechanism of Action Elucidation at Cellular and Molecular Levels

The precise cellular and molecular mechanisms of action for this compound derivatives have not been extensively elucidated in the available scientific literature. The oxazole ring is a common scaffold in many biologically active compounds, and its derivatives have been shown to interact with a variety of enzymes and receptors. semanticscholar.org

General research on oxazole-containing molecules suggests a broad range of biological activities. researchgate.net For instance, naturally occurring oxazole-containing peptides exhibit antibacterial, antiviral, and cytotoxic activities, which are attributed to their ability to interact with biological macromolecules like proteins and nucleic acids. mdpi.com The oxazole moiety can contribute to the stability and electronic properties of a molecule, facilitating interactions with biological targets. mdpi.com

The carbothioamide group, a sulfur analog of an amide, can also play a significant role in biological activity, often through its ability to chelate metal ions or form hydrogen bonds with protein active sites. Without specific studies on this compound derivatives, their molecular targets and the pathways they modulate remain to be identified. Biochemical research utilizing this compound as a tool to study enzyme inhibition and receptor interactions could provide valuable insights into its potential therapeutic applications. chemimpex.com

Future Perspectives and Research Directions for Oxazole 5 Carbothioamide

Rational Design of Next-Generation Oxazole-5-carbothioamide Analogs

The rational design of new analogs of this compound is a cornerstone of future research, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing critical insights into how chemical modifications of the oxazole (B20620) core and its substituents influence biological activity. tandfonline.comnih.gov By systematically altering functional groups on the oxazole ring, researchers can identify key pharmacophores essential for target binding and desired pharmacological effects. tandfonline.com

Key strategies in the rational design of next-generation analogs include:

Pharmacophore Modeling and 3D-QSAR: Computational techniques are employed to build models that define the essential structural features required for biological activity. These models guide the design of new molecules with optimized interactions with their biological targets.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties. The goal is to improve the compound's potency, selectivity, or metabolic stability while retaining its core activity. For the this compound scaffold, this could involve modifying the carbothioamide group or substituents on the oxazole ring to fine-tune its electronic and steric properties.

Fragment-Based Drug Design: This approach involves identifying small chemical fragments that bind to the biological target and then growing or linking them to create more potent lead compounds. This can lead to the discovery of novel analogs with improved drug-like properties.

Table 1: Key SAR Insights for Oxazole Derivatives

| Position of Substitution | Impact on Activity | Examples of Favorable Substituents |

| C2-position | Often crucial for potency and selectivity. | Aryl groups, substituted phenyl rings. |

| C4-position | Can influence binding affinity and pharmacokinetic properties. | Alkyl chains, halogens. |

| C5-position | Modifications here can modulate solubility and cell permeability. | Carboxamide groups, heterocyclic rings. |

Exploration of Novel Therapeutic Applications

While this compound and its derivatives have shown promise in several areas, future research will focus on exploring new therapeutic avenues. The versatility of the oxazole scaffold allows for its application in a wide range of diseases. tandfonline.com

Current and emerging therapeutic areas of interest include:

Antimicrobial Agents: The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Oxazole derivatives have demonstrated significant antibacterial and antifungal activities, making them attractive candidates for further investigation. chemimpex.comnih.goviajps.com Research is focused on optimizing their potency against resistant strains and understanding their mechanisms of action. mdpi.com

Anticancer Agents: Many oxazole-containing compounds have exhibited potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerase enzymes. benthamscience.comnih.govnih.gov Future studies will aim to develop analogs with improved tumor selectivity and reduced toxicity. researchgate.netnih.gov

Anti-inflammatory Agents: The this compound scaffold is a building block for novel anti-inflammatory drugs. chemimpex.com Research in this area is directed at identifying compounds that can selectively target inflammatory pathways with fewer side effects than current therapies.

Neurological Disorders: Some oxazole derivatives have shown potential in treating neurological conditions, such as Alzheimer's disease, by inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase. mdpi.com Further exploration in this area could lead to new treatments for neurodegenerative diseases.

Advanced Synthetic Strategies for Enhanced Accessibility and Efficiency

The development of efficient and sustainable synthetic methods is crucial for the widespread accessibility of this compound analogs for research and potential commercialization. Modern synthetic chemistry offers a variety of advanced strategies to achieve this. rsc.org

Key synthetic advancements include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and enhance the purity of the final products. ijpsonline.comkthmcollege.ac.in It is particularly useful for the rapid synthesis of libraries of oxazole derivatives for high-throughput screening. tandfonline.com

Green Chemistry Approaches: The use of environmentally friendly solvents, such as ionic liquids or water, and catalysts minimizes the generation of hazardous waste. ijpsonline.comkthmcollege.ac.inijpsonline.com These approaches align with the principles of sustainable chemistry and are becoming increasingly important in pharmaceutical manufacturing. nih.gov

Catalytic Methods: The use of metal catalysts, such as cobalt, silver, or iodine, can facilitate novel bond formations and enable the synthesis of complex oxazole structures with high efficiency and selectivity. nih.govrsc.orgacs.org These methods often proceed under mild reaction conditions. rsc.org

One-Pot and Multicomponent Reactions: These strategies allow for the synthesis of complex molecules in a single step from multiple starting materials, which improves efficiency and reduces waste. tandfonline.comnih.gov The van Leusen oxazole synthesis is a classic example that continues to be refined for greater utility. ijpsonline.comnih.gov

Table 2: Comparison of Synthetic Methods for Oxazole Derivatives

| Method | Advantages | Disadvantages |

| Conventional Synthesis | Well-established procedures. | Often requires harsh conditions, long reaction times, and produces significant waste. |

| Microwave-Assisted Synthesis | Rapid, higher yields, improved purity. ijpsonline.comkthmcollege.ac.in | Requires specialized equipment. |

| Green Synthesis | Environmentally friendly, reduced waste. ijpsonline.comijpsonline.com | May require optimization of reaction conditions. |

| Catalytic Synthesis | High efficiency and selectivity, mild conditions. nih.govrsc.orgacs.org | Catalyst cost and removal can be a concern. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Carbothioamides

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.com For this compound and its analogs, these computational tools offer powerful capabilities.

Applications of AI and ML in this field include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of new, unsynthesized compounds. researchgate.netsciencedaily.com This allows researchers to prioritize the synthesis of molecules with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, exploring a vast chemical space to identify novel and potent this compound analogs.

QSAR and Docking Studies: Quantitative structure-activity relationship (QSAR) models and molecular docking simulations are used to understand how structural features of the compounds relate to their biological activity and to predict their binding modes with target proteins. jcchems.com This information is invaluable for the rational design of more effective drugs. nih.gov

Collaborative Research Initiatives in Oxazole-Carbothioamide Chemistry

The complexity and cost of modern drug discovery necessitate collaborative efforts between academic institutions, pharmaceutical companies, and non-profit organizations. acs.org Such partnerships are crucial for advancing research on this compound and translating basic scientific discoveries into new medicines. researchgate.net

Benefits of collaborative research include:

Pooling of Resources and Expertise: Collaborations bring together complementary skills and resources, from the fundamental research and innovation in academia to the drug development and commercialization expertise of industry. pfizer.comnih.gov

Access to Compound Libraries and Screening Platforms: Pharmaceutical companies often have extensive compound libraries and high-throughput screening capabilities that can be leveraged to identify new leads from academic research.

Accelerating Translation: Partnerships can bridge the "valley of death" between early-stage academic research and clinical development by providing the necessary funding, infrastructure, and expertise to move promising compounds forward. news-medical.netnih.govpharmtech.com

Q & A

Q. How can researchers systematically explore the impact of heterocyclic substituents on this compound’s physicochemical properties?

- Methodological Answer :

- QSAR modeling : Correlate substituent Hammett constants (σ) with solubility or logD values .

- Thermogravimetric analysis (TGA) : Measure thermal stability differences between derivatives (e.g., 4-fluoro vs. 4-bromo substituents) .

- Crystallinity studies : Compare PXRD patterns to link substituent bulkiness with amorphous/crystalline states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.